molecular formula C14H20O2 B3826100 bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid

bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid

Cat. No.: B3826100
M. Wt: 220.31 g/mol
InChI Key: IOZRVTUKBUOZNP-CIIODKQPSA-N
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Description

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid: is a complex organic compound with the molecular formula C14H20O2 It is characterized by its unique bicyclic structure, which includes two fused rings and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms in the bicyclic structure can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]hept-2-ene-5-carboxylic acid
  • Bicyclo[3.2.1]oct-6-ene-2-carboxylic acid
  • Bicyclo[4.2.1]non-7-ene-3-carboxylic acid

Uniqueness

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is unique due to its larger bicyclic structure, which provides distinct chemical and physical properties compared to smaller bicyclic compounds. This uniqueness makes it valuable in the synthesis of complex molecules and materials.

Properties

IUPAC Name

(4Z,8E)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)/b5-3-,6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZRVTUKBUOZNP-CIIODKQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC2C(C2C(=O)O)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C/C=C\CCC2C(C2C(=O)O)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
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bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
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bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
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bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid

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